molecular formula C17H23NO4 B1391819 Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 953079-96-4

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1391819
M. Wt: 305.4 g/mol
InChI Key: VXGSXTNKDUKZNA-UHFFFAOYSA-N
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Description

“Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23NO4 . It belongs to the class of organic compounds known as piperidinyl carboxylic acid esters.


Physical And Chemical Properties Analysis

“Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate” has a molecular weight of 305.4 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 7 rotatable bond count . Its exact mass and monoisotopic mass are 305.16270821 g/mol . The topological polar surface area is 55.8 Ų .

Scientific Research Applications

1. Impurity Analysis in Pharmaceuticals

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has been identified as one of the impurities in pharmaceuticals like Repaglinide, an anti-diabetic drug. Advanced analytical methods such as ultra-performance liquid chromatography and mass spectrometry have been used to detect and isolate these impurities in bulk drug batches (Kancherla et al., 2018).

2. Microbial Reduction in Chemical Synthesis

This compound has been used in the microbial reduction process to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, demonstrating high diastereo- and enantioselectivities. This process is significant in the synthesis of various pharmaceutical compounds (Guo et al., 2006).

3. Synthesis of Functionalized Compounds

It plays a role in the one-pot, four-component tandem reaction to synthesize highly functionalized compounds like thiazines. These compounds have potential applications in medicinal chemistry due to their structural complexity and potential biological activity (Indumathi et al., 2007).

4. Versatile Intermediate in Organic Chemistry

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of a broad range of amines containing substituted piperidine subunits. This versatility makes it valuable in organic synthesis and drug development (Acharya & Clive, 2010).

5. Antimicrobial Activity

Research has shown that certain derivatives of this compound exhibit antimicrobial activity. This highlights its potential for further exploration in the development of new antimicrobial agents (Patel et al., 2011).

6. Cancer Research

In cancer research, it has been involved in the synthesis of compounds that mitigate drug resistance in leukemia cells. This is crucial in the development of new therapies for drug-resistant cancers (Das et al., 2009).

properties

IUPAC Name

benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-16(19)11-15-9-6-10-18(12-15)17(20)22-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGSXTNKDUKZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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